
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole, also known as TBEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBEI is a sulfonamide-based compound that contains an imidazole ring, which makes it a potential candidate for various biological applications.
Wirkmechanismus
The mechanism of action of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is not fully understood. However, it is believed that 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole induces apoptosis in cancer cells by activating the caspase pathway. 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has also been found to inhibit the NF-κB pathway, which is a key regulator of the inflammatory response. In addition, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been shown to generate reactive oxygen species (ROS) upon exposure to light, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has also been found to inhibit the growth of tumors in animal models. Moreover, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been shown to reduce the production of pro-inflammatory cytokines, which can lead to the suppression of the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is its high solubility in various solvents, which makes it easy to use in lab experiments. Moreover, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is its instability under acidic conditions, which can lead to the degradation of the compound. Therefore, it is important to handle 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole with care and avoid exposure to acidic conditions.
Zukünftige Richtungen
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has shown promising results in various scientific research applications. However, there is still a need for further studies to fully understand its mechanism of action and potential use in other fields. Some of the future directions for 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole include its use in drug delivery systems, its potential use in the treatment of neurodegenerative diseases, and its use as a photosensitizer in photodynamic therapy.
Conclusion
In conclusion, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is a promising compound for scientific research due to its unique properties. It has shown to have potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and photodynamic therapy. Further studies are needed to fully understand its mechanism of action and potential use in other fields. 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has advantages such as high solubility and low toxicity, but also limitations such as instability under acidic conditions. Overall, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is a valuable compound for scientific research and has the potential to lead to new discoveries in various fields.
Synthesemethoden
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole can be synthesized by reacting 1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-chloroethylimidazole with sodium ethoxide in ethanol. The reaction yields 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole as a white solid with a melting point of 140-142°C. The purity of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole can be confirmed by using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been extensively studied for its potential use in various scientific research applications. It has been found to have promising anticancer activity by inducing apoptosis in cancer cells. 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has also been investigated for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines. Moreover, 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment method.
Eigenschaften
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-6-16-18-10-11-19(16)23(20,21)13-8-9-15(22-7-2)14(12-13)17(3,4)5/h8-12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXYEUTYYNAPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OCC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

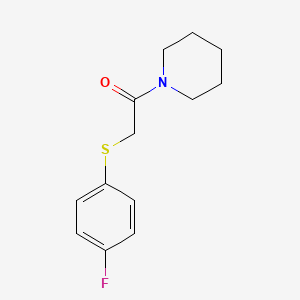
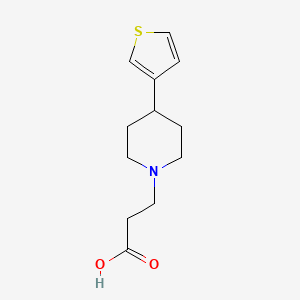
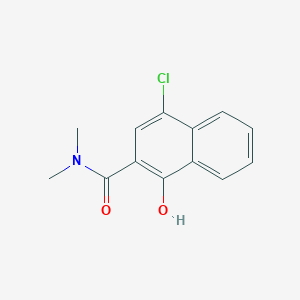
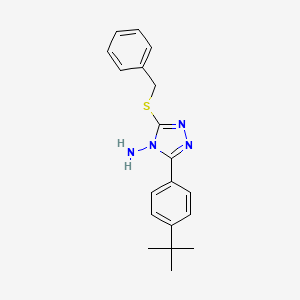
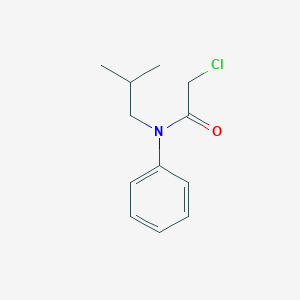
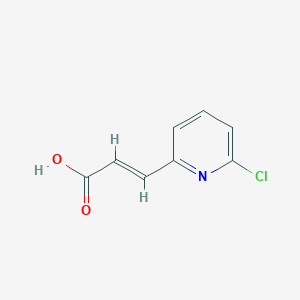
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
